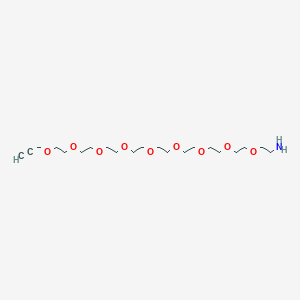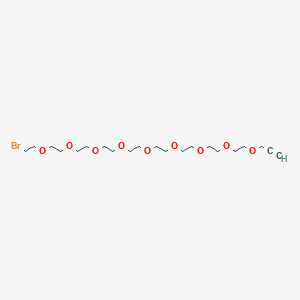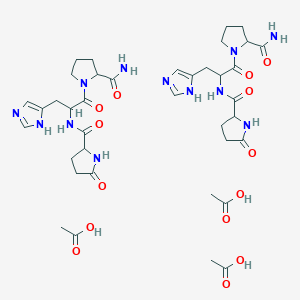
Pyr3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyr3 is a pyrazole-based compound that has garnered significant attention due to its selective inhibition of the transient receptor potential canonical 3 (TRPC3) channel. TRPC3 channels play a crucial role in modulating intracellular calcium levels, impacting various cellular processes such as secretion, gene expression, and cell death . The compound’s structure includes a central phenyl ring with a radioiodine label at the 2-position, allowing for in vivo tracking and investigation.
Wirkmechanismus
Target of Action
Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a selective inhibitor of the transient receptor potential canonical channel 3 (TRPC3) . TRPC3 is a calcium-permeable cationic channel that regulates calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . It is widely expressed in human melanoma and has been identified as a potential target for drug discovery .
Mode of Action
This compound interacts directly with the TRPC3 protein . It inhibits TRPC3-mediated calcium influx, with an IC50 of 700 nM . This inhibition results in the dephosphorylation of signal transducer and activator of transcription 5 and Akt , which are key proteins in cell signaling pathways.
Biochemical Pathways
The inhibition of TRPC3 by this compound affects several biochemical pathways. TRPC3 channels regulate calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . The inhibition of these channels by this compound leads to a decrease in calcium influx, which in turn affects downstream cellular processes such as cell proliferation and migration .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been administered to mice via the right jugular vein at concentrations of 0, 2.5, 5, or 10 mg/kg . This suggests that this compound can be systemically distributed and reach its target sites effectively.
Result of Action
The administration of this compound has been shown to have significant effects on cellular and molecular levels. In melanoma cells, this compound decreases cell proliferation and migration . In mice implanted with human melanoma cells, this compound significantly inhibited tumor growth . In a myocardial ischemia/reperfusion injury model, this compound significantly decreased the infarct size of the left ventricle, and reduced the myocardial cell apoptosis rate and inflammatory response .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of myocardial ischemia/reperfusion injury, the efficacy of this compound was tested under conditions of temporary occlusion of the left anterior descending coronary artery . .
Biochemische Analyse
Biochemical Properties
Pyr3 selectively and directly inhibits TRPC3 channels among TRPC family members . It interacts with TRPC3, leading to the inhibition of TRPC3-mediated calcium influx . The nature of this interaction is inhibitory, with this compound acting as a blocker of the channel .
Cellular Effects
This compound has been shown to influence cell function by modulating calcium signaling pathways . By inhibiting TRPC3-mediated calcium influx, it can affect various cellular processes that are regulated by calcium, such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC3, leading to the inhibition of the channel . This results in a decrease in calcium influx, which can affect various downstream processes, including enzyme activation, changes in gene expression, and alterations in cellular metabolism .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve outcomes and attenuate astrogliosis after intracerebral hemorrhage
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with TRPC3, which plays a role in calcium signaling pathways
Subcellular Localization
As it is a small molecule inhibitor, it is likely to be able to diffuse across cell membranes to reach its target, TRPC3, which is located in the cell membrane
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Pyr3 involves several steps, including the introduction of the pyrazole moiety. While I don’t have access to specific synthetic protocols, researchers have successfully prepared this compound using established organic chemistry techniques.
Reaction Conditions:: The exact reaction conditions for this compound synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group manipulations. Researchers have optimized these conditions to achieve high yields and purity.
Industrial Production:: Although this compound is primarily used as a research tool, its industrial-scale production remains limited. Further development and optimization are necessary to make it commercially viable.
Analyse Chemischer Reaktionen
Reaktivität:: Pyr3 zeigt eine selektive Hemmung von TRPC3-Kanälen, was es zu einem wertvollen Werkzeug für die Untersuchung von TRPC3-bezogenen Funktionen macht. Es ist wahrscheinlich, dass es aufgrund seiner spezifischen Bindung an TRPC3 minimale Reaktivität mit anderen Zellkomponenten zeigt.
Häufige Reagenzien und Bedingungen:: Während spezifische Reagenzien und Bedingungen vom Syntheseweg abhängen, gehören zu den häufigen Reagenzien Pyrazol-Derivate, Halogenierungsmittel und Kupplungsreagenzien. Forscher steuern Reaktionstemperaturen, Lösungsmittel und Katalysatoren sorgfältig, um das gewünschte Produkt zu erhalten.
Hauptprodukte:: Das Hauptprodukt der this compound-Synthese ist die Verbindung selbst. Seine radioiodmarkierte Form ([125I]I-Pyr3) ermöglicht die In-vivo-Verfolgung und Bioverteilungsstudien .
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Pyr3 erstrecken sich über verschiedene wissenschaftliche Bereiche:
Chemie: Als TRPC3-Inhibitor trägt this compound dazu bei, TRPC3-bezogene Signalwege aufzuklären.
Biologie: Forscher verwenden this compound, um die Funktionen von TRPC3 in zellulären Prozessen zu untersuchen.
Industrie: Obwohl this compound noch nicht weit verbreitet ist, könnten seine einzigartigen Eigenschaften zukünftige Anwendungen inspirieren.
5. Wirkmechanismus
This compound bindet selektiv an TRPC3-Kanäle und hemmt deren Aktivität. Durch die Blockierung des TRPC3-vermittelten Kalziumeinstroms moduliert es die zellulären Reaktionen. Die genauen molekularen Ziele und nachgeschalteten Signalwege sind Gegenstand aktueller Forschung.
Vergleich Mit ähnlichen Verbindungen
Pyr3 zeichnet sich durch seine Spezifität für TRPC3-Kanäle aus. Andere verwandte Verbindungen wie SKF 96365 und LOE908 fehlen diese Selektivität . Weitere vergleichende Studien sind erforderlich, um die Einzigartigkeit von this compound vollständig zu verstehen.
Eigenschaften
IUPAC Name |
ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGONNSASQOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719181 |
Source


|
| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160514-60-2 |
Source


|
| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
